molecular formula C26H26N4O4 B11233243 2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide

2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B11233243
M. Wt: 458.5 g/mol
InChI Key: ZMOILZQMTLDHRX-UHFFFAOYSA-N
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Description

2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with methoxyphenyl, dimethyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common method includes the condensation of 2,6-diaminopyrimidin-4(3H)-one with benzaldehydes in a water/ethanol mixture . This reaction is often carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, a one-pot cascade reaction can be employed, which combines multiple reaction steps into a single process, thereby reducing the need for intermediate purification and increasing overall yield .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the conversion of carbonyl groups to alcohols.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and cell proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxyphenyl, dimethyl, and acetamide groups contributes to its distinct reactivity and potential therapeutic applications.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-methyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4O4/c1-16-9-8-10-19(13-16)28(4)22(31)15-29-25(32)23-17(2)14-18(3)27-24(23)30(26(29)33)20-11-6-7-12-21(20)34-5/h6-14H,15H2,1-5H3

InChI Key

ZMOILZQMTLDHRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4OC

Origin of Product

United States

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